- A Concise Approach to Anthraquinone-Xanthone HeterodimersJournal of the American Chemical Society, 2018, 140(15), 5065-5068,
Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)

90674-26-3 structure
Nombre del producto:3-Methoxy-5-methylbenzaldehyde
Número CAS:90674-26-3
MF:C9H10O2
Megavatios:150.174502849579
MDL:MFCD11046639
CID:827099
PubChem ID:11094797
3-Methoxy-5-methylbenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 3-Methoxy-5-methylbenzaldehyde
- 3-Methoxy-5-methylbenzaldehyd
- 3-methoxy-5-methyl-benzaldehyde
- Benzaldehyde, 3-methoxy-5-methyl-
- AGEOJPQWDHZBRF-UHFFFAOYSA-N
- FCH887504
- 5100AC
- CM11998
- AB63000
- AS05606
- AX8222953
- 3-Methoxy-5-methylbenzaldehyde (ACI)
- m-Anisaldehyde, 5-methyl- (7CI)
- 90674-26-3
- SCHEMBL5883049
- DTXSID80454921
- CL9236
- SY104407
- DB-078772
- CS-0153250
- AKOS006307612
- Z1198308161
- AS-10314
- EN300-195986
- MFCD11046639
-
- MDL: MFCD11046639
- Renchi: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3
- Clave inchi: AGEOJPQWDHZBRF-UHFFFAOYSA-N
- Sonrisas: O=CC1C=C(C)C=C(OC)C=1
Atributos calculados
- Calidad precisa: 150.06800
- Masa isotópica única: 150.068079557g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 134
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 26.3
- Xlogp3: 1.7
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.062±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: No data available
- Punto de ebullición: 95 ºC (0.11 Torr)
- Punto de inflamación: 112.0±15.3 ºC,
- índice de refracción: 1.5475 (20 ºC)
- Disolución: Very slightly soluble (0.57 g/l) (25 º C),
- PSA: 26.30000
- Logp: 1.81610
- Presión de vapor: 0.0±0.5 mmHg at 25°C
3-Methoxy-5-methylbenzaldehyde Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at room temperature
3-Methoxy-5-methylbenzaldehyde Datos Aduaneros
- Código HS:2912499000
- Datos Aduaneros:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Methoxy-5-methylbenzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-20g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95+% | 20g |
3049.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-5g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 98% | 5g |
¥372.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1327-10G |
3-methoxy-5-methylbenzaldehyde |
90674-26-3 | 97% | 10g |
¥ 1,023.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 98% | 250mg |
¥43.00 | 2024-04-25 | |
Ambeed | A253581-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 250mg |
$6.0 | 2023-09-02 | |
Ambeed | A253581-100g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 100g |
$1250.0 | 2023-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222953-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 250mg |
¥31.0 | 2024-04-17 | |
Apollo Scientific | OR938577-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 98+% | 250mg |
£15.00 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68410-25g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 25g |
¥1269.0 | 2024-07-19 | |
TRC | M220450-100mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 100mg |
$ 70.00 | 2022-06-04 |
3-Methoxy-5-methylbenzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt
1.2 -78 °C; -78 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt
Referencia
- Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic PathwayJournal of the American Chemical Society, 2012, 134(30), 12402-12405,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
Referencia
- Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone ProductsOrganic Letters, 2020, 22(8), 2914-2919,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Formaldehyde , Hexamethylenetetramine Solvents: Ethanol , Water
Referencia
- Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes)Chemische Berichte, 1988, 121(7), 1307-13,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 15 min, rt
Referencia
- The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus sourceSynthesis, 2007, (1), 65-74,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Chlorobenzene , Oxygen Catalysts: Cobalt diacetate , N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 - 24 h, rt
Referencia
- Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-olAngewandte Chemie, 2017, 56(21), 5912-5915,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Hydroxyphthalimide , Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ; 10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referencia
- Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis ReactionsEuropean Journal of Organic Chemistry, 2022, 2022(24),,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Ethanol , Sodium Solvents: Ethanol , 2-Nitropropane
Referencia
- Total syntheses of O4,O9-dimethylstealthins A and C 1Journal of the Chemical Society, 1998, (2), 203-210,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt
Referencia
- An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl estersJournal of Organic Chemistry, 2010, 75(10), 3507-3510,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
- Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinonesEuropean Journal of Organic Chemistry, 2001, (1), 163-171,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Oxygen , Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ; 12 h, rt
Referencia
- Selective Electrochemical Oxygenation of Alkylarenes to CarbonylsOrganic Letters, 2021, 23(19), 7445-7449,
3-Methoxy-5-methylbenzaldehyde Raw materials
- 1-Bromo-3-methoxy-5-methylbenzene
- Benzene, 1-methoxy-3-(methoxymethyl)-5-methyl-
- 3,5-Dimethylanisole
- (3-Methoxy-5-methylphenyl)methanol
- 1-(Bromomethyl)-3-methoxy-5-methylbenzene
3-Methoxy-5-methylbenzaldehyde Preparation Products
3-Methoxy-5-methylbenzaldehyde Literatura relevante
-
Sho Yamaguchi,Hiroshi Tanaka,Ryo Yamada,Susumu Kawauchi,Takashi Takahashi RSC Adv. 2014 4 32241
-
Anangamohan Panja,Mainak Das,Narayan Ch. Jana,Paula Brand?o,Rosa M. Gomila,Joaquín Ortega-Castro,Antonio Frontera,Partha Pratim Ray CrystEngComm 2023 25 2133
-
3. Anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff's base derivativesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Perkin Trans. 2 1980 347
-
4. Regiospecific anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde Schiff basesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Chem. Commun. 1978 407
-
Narayan Ch. Jana,Marko Jagodi?,Paula Brand?o,Moumita Patra,Radovan Herchel,Zvonko Jagli?i?,Anangamohan Panja RSC Adv. 2023 13 11311
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):309.0/1125.0